molecular formula C8H6N2O3S B2555153 5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 369397-71-7

5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2555153
CAS No.: 369397-71-7
M. Wt: 210.21
InChI Key: DHWIFHCOMJIINQ-UHFFFAOYSA-N
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Description

5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group at the 5-position, a methylsulfanyl group at the 6-position, an oxo group at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanoacetamide with methylthioacetic acid in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing in ethanol for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, dicyclohexylcarbodiimide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Esters, amides.

Scientific Research Applications

5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-6-(methylsulfanyl)-2-oxo-1,4-dihydropyridine-3-carboxylic acid: Similar structure but differs in the position of the oxo group.

    5-Cyano-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid: Contains an additional hydrogenation at the pyridine ring.

Uniqueness

5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-cyano-6-methylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-14-7-4(3-9)2-5(8(12)13)6(11)10-7/h2H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWIFHCOMJIINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=O)N1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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